

Fmoc-N-Me-Ala-OH supplier and purity information.

Author: BenchChem Technical Support Team. Date: December 2025

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An In-Depth Technical Guide to **Fmoc-N-Me-Ala-OH**: Suppliers, Purity, and Quality Control

For researchers, scientists, and professionals in drug development, the quality of peptide building blocks is paramount. Fmoc-N-methyl-L-alanine (Fmoc-N-Me-Ala-OH) is a critical N-methylated amino acid derivative used in solid-phase peptide synthesis (SPPS) to enhance the metabolic stability, cell permeability, and conformational properties of synthetic peptides. This guide provides a comprehensive overview of commercially available Fmoc-N-Me-Ala-OH, including supplier specifications, purity analysis protocols, and essential quality control workflows.

Supplier and Purity Information

The procurement of high-purity **Fmoc-N-Me-Ala-OH** is the foundational step for successful peptide synthesis. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), with top-tier suppliers also providing data on enantiomeric purity and specific impurities. Below is a summary of information from prominent suppliers.



| Supplier | Product Name | CAS Number | Stated Purity | Analytical Method(s) |
|---------------------------------|------------------------|------------|------------------------------------|------------------------------|
| Chem-Impex | Fmoc-N-Me-L- Ala-OH | 84000-07-7 | ≥ 99% | Chiral HPLC[1] |
| Sigma-Aldrich (Novabiochem®) | Fmoc-N-Me-Ala- OH | 84000-07-7 | ≥ 98.0% (HPLC, area%) | HPLC, TLC, IR, Acidimetry[2] |
| ≥ 99.5% (Enantiomeric) | | | | |
| Sigma-Aldrich (Aldrich) | Fmoc-N-Me-Ala- OH | 84000-07-7 | ≥ 97.0% (sum of enantiomers, HPLC) | HPLC |
| CookeChem | Fmoc-N-Me-Ala- OH | 84000-07-7 | 97% | Not Specified[3] |
| Aapptec | Fmoc-MeAla-OH | 84000-07-7 | Lot-specific (refer to CoA) | Not Specified[4] |

Understanding Potential Impurities

Impurities in Fmoc-amino acids can lead to the formation of undesirable side products, complicating peptide purification and compromising the final product's integrity. Common impurities primarily arise from side reactions during the introduction of the Fmoc protecting group.[5][6][7]

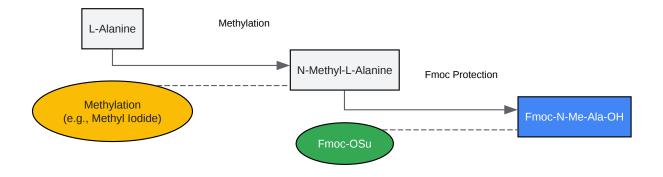
- Dipeptides (e.g., Fmoc-Ala-Ala-OH): Formed when the Fmoc reagent reacts with the already formed Fmoc-amino acid.[5][7]
- β-Alanine Derivatives (e.g., Fmoc-β-Ala-OH): Result from a rearrangement of the Fmoc-OSu reagent, a common agent for Fmoc protection.[5][7][8] The presence of β-alanine can lead to the insertion of an incorrect amino acid during peptide synthesis.[5]
- Free Amino Acids: Resulting from an incomplete reaction with the Fmoc reagent, which can lead to multiple amino acid additions during a coupling step.[5][6]



 Acetic Acid: Traces of acetic acid can act as a capping agent, causing premature chain termination during synthesis.[6][7]

Synthesis Pathway Overview

The synthesis of **Fmoc-N-Me-Ala-OH**, like other Fmoc-amino acids, involves the protection of the amino group. A common laboratory method for N-methylation is the Biron-Kessler method, which involves protecting the α -amino group with 2-nitrobenzenesulfonyl (o-NBS), making the remaining NH group acidic and susceptible to methylation.[9] The Fmoc group is typically introduced using a reagent like N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).



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Simplified synthesis pathway for **Fmoc-N-Me-Ala-OH**.

Experimental Protocols: Quality Control Analysis

A robust quality control (QC) process is essential to verify the identity, purity, and quality of **Fmoc-N-Me-Ala-OH** before its use in peptide synthesis.[10][11] This involves a combination of chromatographic and spectroscopic techniques.

Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This is the most common method to determine the purity of the final product.[12][13]

 Objective: To determine the purity of Fmoc-N-Me-Ala-OH and to identify and quantify any potential impurities.



- Instrumentation & Materials:
 - HPLC system with a UV detector
 - C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm particle size)
 - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
 - Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
 - Sample Solvent: Acetonitrile/Water (50:50, v/v)
- Procedure:
 - Sample Preparation: Accurately weigh and dissolve the Fmoc-N-Me-Ala-OH sample in the sample solvent to a final concentration of approximately 1 mg/mL.[5]
 - Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min[12]
 - Detection Wavelength: 220 nm[12] or 290 nm
 - Gradient: A typical gradient involves increasing the percentage of Mobile Phase B (Acetonitrile) over time. For example, a gradient of 30% to 100% Acetonitrile over 8 minutes.[12] The exact gradient should be optimized to achieve good separation of the main peak from any impurities.
 - Analysis: Inject the prepared sample into the HPLC system. The purity is calculated by determining the percentage of the main peak area relative to the total peak area in the chromatogram.[5]

Identity Confirmation by Mass Spectrometry (MS)

MS is used to confirm that the molecular weight of the compound is correct.[11]

- Objective: To verify the identity of the compound by confirming its molecular weight.
- Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used.



• Procedure:

- A solution of the sample is infused into the mass spectrometer.
- The instrument measures the mass-to-charge ratio (m/z) of the ions.
- The observed molecular weight is compared to the theoretical molecular weight of Fmoc-N-Me-Ala-OH (325.36 g/mol).

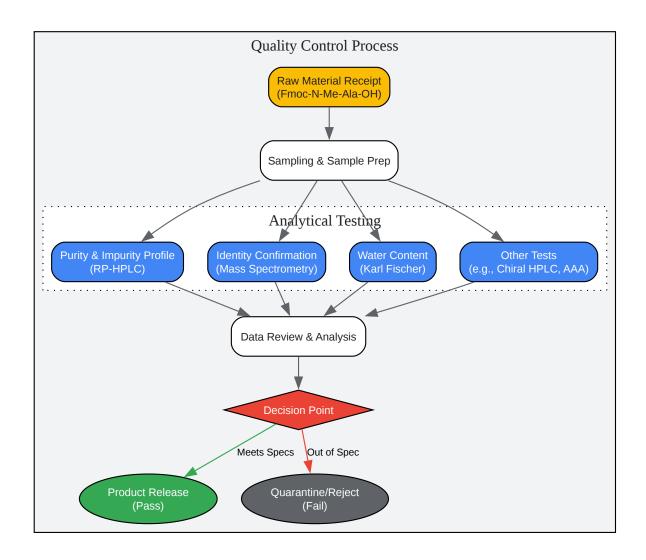
Additional Quality Control Tests

- Water Content (Karl Fischer Titration): Peptides and their derivatives are often lyophilized and can retain water. Karl Fischer titration is the gold standard for accurately determining water content.[11][13]
- Enantiomeric Purity: Chiral chromatography is used to separate and quantify the D- and Lenantiomers, ensuring high stereochemical integrity.[11]
- Amino Acid Analysis (AAA): This technique is used for the precise quantification of the amino acid derivative, providing the net peptide content.[13]

Quality Control Workflow

The overall quality control process for a peptide synthesis reagent like **Fmoc-N-Me-Ala-OH** is a multi-step workflow designed to ensure that the material meets all specifications before being released for use.





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Typical quality control workflow for Fmoc-amino acids.

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- To cite this document: BenchChem. [Fmoc-N-Me-Ala-OH supplier and purity information.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b557323#fmoc-n-me-ala-oh-supplier-and-purity-information]

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